![molecular formula C15H17ClN2O5 B2480946 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide CAS No. 923233-22-1](/img/structure/B2480946.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide" often involves multi-step chemical reactions, including nitration, chlorination, and the formation of the dioxaspiro ring. For instance, the synthesis of similar dioxaspiro compounds has been achieved through methods such as double Michael addition followed by in situ reduction and spiroketalization processes, showcasing the intricate steps involved in constructing such complex molecular frameworks (Ballini, et al., 1994).

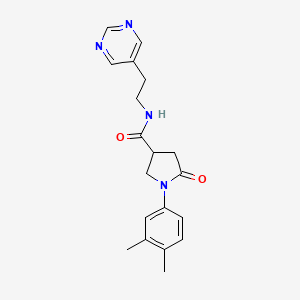

Molecular Structure Analysis

The molecular structure of compounds akin to "this compound" features a spirocyclic core, which is a characteristic element providing a unique three-dimensional conformation. This structure is pivotal for the compound's reactivity and potential biological activity. The dioxaspiro moiety, being a significant structural element, influences the overall molecular geometry and electronic distribution, which are crucial for the compound's properties and interactions (Canpolat & Kaya, 2004).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its derivatives may include reductive transformations, where the nitro group plays a critical role. For example, the reductive chemistry of related nitrobenzamide compounds demonstrates the potential for selective toxicity, highlighting the significance of nitro groups in bioactive compounds (Palmer, et al., 1995).

Physical Properties Analysis

The physical properties of "this compound" would be influenced by its molecular structure. The dioxaspiro ring system may impart certain solubility characteristics and melting points, which are essential for the compound's application in various fields. These properties are determined through experimental methods such as melting point determination and solubility tests in different solvents.

Chemical Properties Analysis

The chemical properties of "this compound" are defined by its functional groups, such as the nitro, chloro, and amide groups. These groups affect the compound's reactivity towards nucleophiles, electrophiles, and reducing agents. The presence of the nitro group, for example, is crucial for the compound's reductive behavior, as seen in similar compounds where nitro reduction plays a pivotal role in their chemical reactivity and potential biological activity (Palmer, et al., 1995).

Scientific Research Applications

Synthesis and Characterization

One of the primary scientific research applications of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide and related compounds involves their synthesis and characterization. Studies have focused on creating novel ligands and metal complexes, analyzing their structures through elemental analysis, magnetic moments, molar conductances, thermogravimetric analysis, and spectroscopic data (Canpolat & Kaya, 2004; Canpolat & Kaya, 2004).

Reductively Triggered Release Studies

Researchers have also explored the potential of derivatives of this compound for the reductively triggered release of drugs in the presence of hypoxia, a condition found in several diseases like cancer and rheumatoid arthritis. However, challenges in achieving reductive release with specific derivatives were noted (Ferrer, Naughton, & Threadgill, 2003).

Application in Modular Synthesis

The compound has also been utilized in the modular synthesis of complex molecules. For instance, its derivative 1-azaspiro[4.4]nonane was used in synthesizing (±)-cephalotaxine, showcasing the compound's utility in constructing key structural motifs for complex molecular syntheses (Huang et al., 2015).

Quality Control and Method Development

There's a significant emphasis on developing quality control methods and analytical techniques for derivatives of this compound, particularly for those with potential anticonvulsant activities. These efforts involve identifying physical-chemical properties, spectral characteristics, and establishing methods for impurity determination and quantitative analysis (Sych et al., 2018).

Exploration of Pharmacological Properties

The compound's derivatives have been synthesized and studied for their potential pharmacological properties, particularly antiarrhythmic activities. These studies involve the synthesis of novel derivatives, evaluation of their pharmacological properties, and the analysis of structure-activity relationships (Likhosherstov et al., 2014; Avdyunina et al., 2019).

properties

IUPAC Name |

5-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O5/c16-10-3-4-13(18(20)21)12(7-10)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXSNXGRQGNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2480865.png)

![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)

![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)

![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)